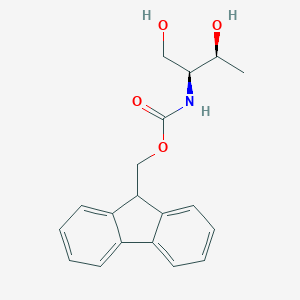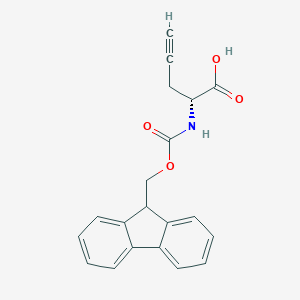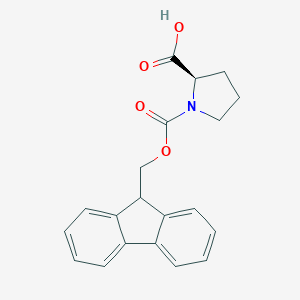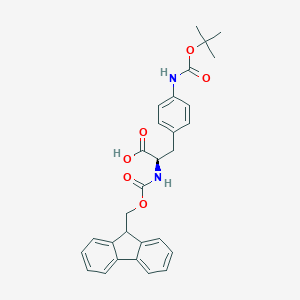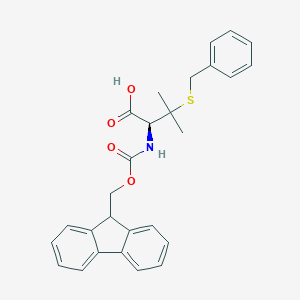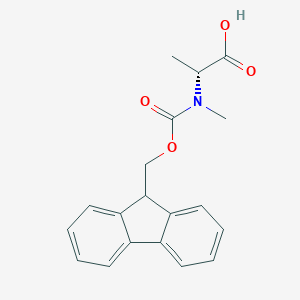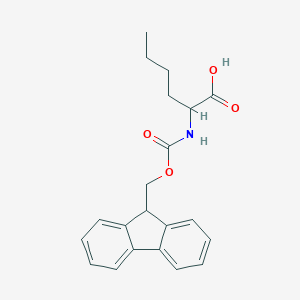
Fmoc-D-glutamine
説明
Fmoc-D-glutamine, also known as N-[9H-fluoren-9-ylmethoxycarbonyl]-D-glutamine, is commonly used as an intermediate for chemical reagents, ligands, or catalysts . It is often used to construct organic molecular frameworks with high atom economy in organic synthesis, and has important research and industrial applications .
Synthesis Analysis
Fmoc-D-glutamine is used as a reagent in the synthesis of peptides . The synthesis involves the use of Fmoc-protected solid-phase peptide synthesis protocol . The synthesis of peptides also involves the use of substrate-tolerant amide coupling reaction conditions for amino acid monomers .Molecular Structure Analysis
The molecular formula of Fmoc-D-glutamine is C20H20N2O5 . Its molecular weight is 368.4 g/mol .Chemical Reactions Analysis
Fmoc-D-glutamine is used in various chemical reactions. For instance, it is used in the synthesis of peptides . It is also used in the construction of organic molecular frameworks in organic synthesis .科学的研究の応用
1. Analytical Chemistry
Summary of Application
Fmoc-D-glutamine is used in the optimization of ultra-high-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS) for the detection of glutamine .
Methods of Application
The method involves an Analytical Quality by Design (AQbD) approach to optimize critical parameters like gas pressure and temperature for high-sensitivity mass spectrometric quantification of brain tissue glutamine .
Results
The optimization resulted in significantly enhanced analytical sensitivity for glutamine, enabling smaller brain tissue sample volumes for quantification .
2. Peptide Synthesis
Summary of Application
Fmoc-D-glutamine is utilized in solid-phase peptide synthesis, which is a key method for producing synthetic peptides used in drugs and research .
Methods of Application
The solid-phase peptide synthesis involves the stepwise construction of a peptide chain through protected amino acid derivatives like Fmoc-D-glutamine .
Results
This method is crucial for the production of peptide-based drugs and has broad applications in therapeutic and research settings .
3. Peptide Reagent Synthesis
Summary of Application
Fmoc-D-glutamine acts as a reagent in the synthesis of peptides, where the trityl group protection prevents unwanted substitution products .
Methods of Application
The synthesis process uses Fmoc-D-glutamine to ensure the correct sequence and structure of the peptides being synthesized .
Results
The use of Fmoc-D-glutamine in peptide synthesis contributes to the reliability and efficiency of the process .
4. Cell-Penetrating Peptides
Summary of Application
Fmoc-D-glutamine is involved in the development of cell-penetrating peptides (CPPs) used as delivery agents for cell-impermeable cargos .
Methods of Application
CPPs are synthesized using Fmoc-D-glutamine to enhance their stability and facilitate the delivery of therapeutic molecules into cells .
Results
Although CPPs’ susceptibility to degradation is a challenge, Fmoc-D-glutamine helps in improving their stability for intracellular applications .
5. Hydrogel Formation
Summary of Application
Fmoc-functionalized amino acids like Fmoc-D-glutamine are used to construct hydrogels with a wide range of applications .
Methods of Application
The hydrogel formation involves the pH-controlled gelation of Fmoc-D-glutamine, which benefits from the additional Fmoc moiety .
Results
The resulting hydrogels have potential applications in drug delivery, tissue engineering, and as scaffolds for cell culture .
6. Neurotransmitter Quantification
Summary of Application
Fmoc-D-glutamine is used in the quantification of neurotransmitters in the brain, aiding in the study of excitatory and inhibitory amino acid neurotransmitters .
Methods of Application
The application involves mass spectrometry and chromatography techniques to measure the levels of neurotransmitters derived from glutamine .
Results
This application provides critical data for understanding the role of neurotransmitters in various neurological conditions and can inform treatment strategies .
Safety And Hazards
将来の方向性
The use of Fmoc-D-glutamine in peptide synthesis for DNA-encoded chemical libraries is a promising area of research . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers and the synthesis of fully deprotected DNA-decamer conjugate illustrate the potency of the developed methodology for on-DNA peptide synthesis .
特性
IUPAC Name |
(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGGDFLLNVXNZ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426320 | |
| Record name | Fmoc-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-glutamine | |
CAS RN |
112898-00-7 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112898-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





